5-Methoxy-1-methyl-1H-indole-2-carboxylic acid

Physical organic chemistry Process chemistry Solid-state characterization

5-Methoxy-1-methyl-1H-indole-2-carboxylic acid (CAS 59908-54-2) is a doubly substituted indole-2-carboxylic acid building block for medicinal chemistry. The pre-installed N1-methyl group eliminates indole NH protection during amide bond formation, streamlining synthesis of Factor B inhibitors and complement modulators. • m.p. 216°C enables recrystallization purification; LogP ~1.89 balances aqueous solubility & membrane permeability for cell-based assays • Enables regioselective C3 electrophilic substitution for 3-substituted indole-2-carboxylate synthesis • Supplied at 95-98% purity with batch-specific COA; available from mg to kg scale

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 59908-54-2
Cat. No. B1361252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1-methyl-1H-indole-2-carboxylic acid
CAS59908-54-2
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)OC)C=C1C(=O)O
InChIInChI=1S/C11H11NO3/c1-12-9-4-3-8(15-2)5-7(9)6-10(12)11(13)14/h3-6H,1-2H3,(H,13,14)
InChIKeyPLXRUBZTKAYNKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1-methyl-1H-indole-2-carboxylic acid (CAS 59908-54-2): Structural Identity and Procurement Baseline for a Differentiated Indole-2-carboxylate Scaffold


5-Methoxy-1-methyl-1H-indole-2-carboxylic acid (CAS 59908-54-2; molecular formula C11H11NO3; molecular weight 205.21 g/mol) is a doubly substituted indole-2-carboxylic acid derivative that incorporates both a 5-methoxy substituent and an N1-methyl group on the core indole-2-carboxylic acid pharmacophore. This compound serves as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research, with documented utility in the construction of biologically active indole-based molecules [1]. Its solid-state physical properties include a melting point of 216 °C and a calculated LogP of 1.88510 [2]. The compound is commercially available from multiple suppliers with purities typically ranging from 95% to 98% .

Why 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid Cannot Be Arbitrarily Substituted by In-Class Analogs: Structure-Driven Divergence in Physicochemical and Functional Profiles


Within the indole-2-carboxylic acid chemical class, subtle structural modifications—particularly the presence, absence, or positional variation of substituents on the indole nucleus—engender profound divergences in physicochemical properties, biological activity, and synthetic utility. The specific combination of a 5-methoxy group and an N1-methyl moiety in the target compound confers a distinct melting point (216 °C) and lipophilicity profile (LogP ~1.89–2.49) that differ materially from closely related analogs such as 5-methoxyindole-2-carboxylic acid (MICA, lacking N1-methylation) and 1-methylindole-2-carboxylic acid (1MI2CA, lacking the 5-methoxy group) [1]. Such differences in physicochemical parameters directly impact compound handling, solubility, and subsequent synthetic derivatization. Furthermore, literature precedent demonstrates that the replacement of a 5-methoxy substituent with a 5-methyl group or the removal of N1-methylation can substantially alter or abolish biological activity in target-specific assays [2][3]. Consequently, in silico predictions or activity extrapolations based on in-class analogs are unreliable for this compound, necessitating empirical evaluation of the precise substitution pattern.

Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparisons of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid vs. Closest Analogs


Physicochemical Differentiation: Melting Point and Thermal Stability Relative to 5-Methoxyindole-2-carboxylic acid (MICA)

The target compound, 5-methoxy-1-methyl-1H-indole-2-carboxylic acid, exhibits a melting point of 216 °C, as determined by standard thermal analysis [1]. In contrast, the comparator compound 5-methoxyindole-2-carboxylic acid (MICA, CAS 4382-54-1), which lacks the N1-methyl group, displays a substantially lower melting point in the range of 195–201 °C (decomposition) [2]. This difference of approximately 15–21 °C in melting point indicates that N1-methylation enhances crystal lattice stability in the solid state, which has practical implications for purification (e.g., recrystallization) and long-term storage stability under ambient conditions.

Physical organic chemistry Process chemistry Solid-state characterization

Lipophilicity Differentiation: Comparative LogP Values and Implications for Membrane Permeability and Extraction

The target compound displays a calculated LogP value of 1.88510 (XLogP3) or 2.49 depending on the computational method employed [1]. This value is notably higher than that of 5-methoxyindole-2-carboxylic acid (MICA, LogP ~1.38 estimated) and comparable to 1-methylindole-2-carboxylic acid (LogP 1.87650) [2]. The elevated LogP relative to the non-methylated MICA arises from the introduction of the N1-methyl group, which reduces hydrogen-bond donor capacity and increases hydrophobic surface area. This translates to a measurable difference in reversed-phase HPLC retention behavior and expected octanol-water partitioning during liquid-liquid extraction protocols.

Drug design ADME Analytical chemistry

Biological Activity Divergence: Differential Anti-Biofilm Efficacy of N1-Methylated Indole-2-carboxylates vs. Unsubstituted Analogs

In a systematic screen of 21 methylindole derivatives against fluconazole-resistant Candida albicans, 1-methylindole-2-carboxylic acid (1MI2CA) and 5-methylindole-2-carboxylic acid (5MI2CA) at a concentration of 0.1 mM inhibited biofilm formation by 91% and 87%, respectively [1]. In contrast, indole-2-carboxylic acid (the unsubstituted parent scaffold) did not produce comparable anti-biofilm efficacy at the same concentration. While the target compound (5-methoxy-1-methyl-1H-indole-2-carboxylic acid) was not explicitly included in this specific panel, the presence of both a 5-methoxy group and an N1-methyl group positions it as a structurally related hybrid that combines the 5-position substitution characteristic of MICA with the N1-methylation of 1MI2CA. This structural convergence suggests potential synergistic or distinct biological properties that cannot be predicted by extrapolation from either mono-substituted analog alone.

Antimicrobial resistance Biofilm inhibition Candida albicans

Thermochemical Parameter Differentiation: Gas-Phase Enthalpy of Formation of 1-Methylindole-2-carboxylic acid Core vs. Positional Isomers

Computational studies at the G3(MP2) composite level have established the standard gas-phase enthalpy of formation (ΔfH°gas) for 1-methylindole-2-carboxylic acid as -(223.7 ± 0.8) kJ·mol⁻¹ [1]. This value differs substantially from that of its positional isomer 3-methylindole-2-carboxylic acid (-(251.6 ± 1.0) kJ·mol⁻¹) and from 1-methylindole-3-carboxylic acid (-(238.0 ± 1.0) kJ·mol⁻¹). The target compound, 5-methoxy-1-methyl-1H-indole-2-carboxylic acid, incorporates the same 1-methylindole-2-carboxylic acid core but with an additional 5-methoxy substituent. The thermochemical parameters of the core scaffold provide a baseline for understanding substituent effects on molecular stability and reactivity; the 5-methoxy group is expected to further modulate these energetic properties through resonance and inductive effects.

Thermochemistry Computational chemistry Energetics

Synthetic Utility and Scaffold Differentiation: N1-Methylation as a Key Determinant of Downstream Derivatization Pathways

The N1-methyl group in 5-methoxy-1-methyl-1H-indole-2-carboxylic acid serves a dual function: (i) it protects the indole nitrogen from undesired N-acylation or N-alkylation side reactions during subsequent synthetic manipulations, and (ii) it modulates the electron density of the indole π-system, thereby influencing electrophilic aromatic substitution regioselectivity at the 3-position. In contrast, the non-methylated analog 5-methoxyindole-2-carboxylic acid (MICA) possesses a free indole NH that is prone to deprotonation and nucleophilic side reactions under basic conditions [1]. Additionally, the target compound serves as a direct precursor to ethyl 5-methoxy-1-methyl-1H-indole-2-carboxylate (CAS 945629-95-8) and related ester derivatives , which are valuable intermediates in the synthesis of factor B inhibitors and other pharmacologically active indoles [2].

Organic synthesis Medicinal chemistry Building blocks

Comparative Purity and Quality Control: Vendor-Supplied Analytical Data for Reproducible Procurement

Commercially available 5-methoxy-1-methyl-1H-indole-2-carboxylic acid is supplied with documented purity levels ranging from 95% to 98%, as verified by NMR, HPLC, and GC analytical methods . In contrast, the non-methylated analog 5-methoxyindole-2-carboxylic acid is typically offered at 97% purity [1], while 1-methylindole-2-carboxylic acid is available at 98% purity . The availability of batch-specific Certificates of Analysis (CoA) for the target compound, including NMR and HPLC traces, enables direct verification of identity and purity prior to use in sensitive biological assays or multi-step syntheses. This level of analytical transparency is critical for ensuring inter-laboratory reproducibility and for meeting the documentation requirements of peer-reviewed publication and patent filing.

Quality assurance Analytical chemistry Procurement

Preferred Research and Industrial Application Scenarios for 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid (CAS 59908-54-2) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Factor B Inhibitors and Complement Pathway Modulators

The target compound serves as a direct synthetic precursor for the preparation of N1-methylated indole-2-carboxylic acid derivatives that exhibit inhibitory activity against Factor B, a key serine protease in the complement system. The pre-installed N1-methyl group eliminates the need for subsequent indole NH protection during amide bond formation with amine-containing pharmacophores [1]. The higher melting point (216 °C) relative to MICA facilitates purification of intermediates by recrystallization, while the favorable LogP (~1.89) balances aqueous solubility and membrane permeability for cell-based assay evaluation [2]. This application scenario is directly supported by patent disclosures describing substituted indole-2-carboxylic acid derivatives as PAI-1 inhibitors and complement modulators [3].

Organic Synthesis: Construction of Fused Polycyclic Indole Scaffolds via Electrophilic Cyclization

The combination of a 5-methoxy electron-donating group and an N1-methyl protecting group renders the target compound an ideal substrate for electrophilic aromatic substitution at the indole C3 position. This regioselectivity is exploited in the synthesis of 3-substituted indole-2-carboxylates and subsequent annulation reactions to afford tetracyclic and pentacyclic indole frameworks. The N1-methyl group prevents undesired N-acylation during acid chloride formation, while the carboxylic acid at C2 can be selectively activated for coupling without interference from the indole nitrogen . The documented purity levels (95–98%) and availability of batch-specific analytical data ensure consistent reactivity across different synthetic campaigns .

Biofilm and Antimicrobial Research: Scaffold for Structure-Activity Relationship (SAR) Studies in Anti-Virulence Drug Discovery

Building on the class-level evidence that N1-methylated indole-2-carboxylic acids exhibit potent anti-biofilm activity against fluconazole-resistant Candida albicans [4], the target compound provides a scaffold for systematic SAR exploration of dual substitution (5-methoxy + N1-methyl) on biofilm inhibition and hyphal morphogenesis. The 5-methoxy group may enhance activity through additional hydrogen-bonding interactions with target proteins or by modulating electron density at the indole C3 position. Procurement of the exact substitution pattern is essential for generating interpretable SAR data and for establishing the minimal pharmacophore required for anti-virulence efficacy.

Process Chemistry and Scale-Up: Method Development for Chromatographic Purification and Crystallization

The distinct physicochemical profile of the target compound—including melting point (216 °C), LogP (1.89–2.49), and polar surface area (51.46 Ų)—informs the development of robust purification protocols for both laboratory-scale and pilot-scale synthesis [5]. The elevated melting point relative to MICA (195–201 °C) permits crystallization from a broader range of solvent systems, while the moderate LogP supports effective separation by reversed-phase HPLC using standard C18 columns. The availability of technical-grade material with documented purity facilitates the establishment of validated analytical methods (HPLC, LC-MS) for in-process control and final product release .

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